molecular formula C10H8N2O2 B13414153 3-[(Z)-2-nitroethenyl]-1H-indole

3-[(Z)-2-nitroethenyl]-1H-indole

Cat. No.: B13414153
M. Wt: 188.18 g/mol
InChI Key: IPASVEYYTNTJTM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-2-Nitroethenyl]-1H-indole (CAS: 3156-51-2) is a nitro-functionalized indole derivative characterized by a Z-configuration nitroethenyl group at the 3-position of the indole ring. It is commercially available as a high-purity (≥99%) solid or liquid, primarily used in pharmaceutical synthesis, agrochemicals, and polymer intermediates . Its Z-isomer configuration and electron-withdrawing nitro group confer distinct reactivity and spectral properties, making it valuable in multicomponent reactions (e.g., domino reactions to synthesize spirooxindoles) .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-[(Z)-2-nitroethenyl]-1H-indole

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5-

InChI Key

IPASVEYYTNTJTM-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Z)-2-nitroethenyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Stereoisomer: (E)-3-(2-Nitrovinyl)-1H-Indole

Structural Difference : The E-isomer differs in the spatial arrangement of the nitroethenyl group.
Synthesis & Reactivity :

  • Both isomers participate in domino reactions with isatins and amino acids to form polycyclic spirooxindoles. However, the Z-isomer’s stereochemistry may influence reaction kinetics and stereoselectivity . Spectral Data:
  • 13C-NMR: The nitro group in Z-3-[(Z)-2-nitroethenyl]-1H-indole resonates at δ ~147 ppm (C-NO2), whereas analogous E-isomers exhibit similar but distinct shifts due to conformational differences .
Property 3-[(Z)-2-Nitroethenyl]-1H-Indole (E)-3-(2-Nitrovinyl)-1H-Indole
Configuration Z E
13C-NMR (C-NO2) δ 147.14 δ ~145–148 (estimated)*
Application Pharma intermediates Spirooxindole synthesis

*Data extrapolated from analogous nitrovinyl compounds.

Functional Group Variant: 3-[(Z)-2-Isocyanoethenyl]-1H-Indole

Structural Difference: The nitro group is replaced with an isocyano group (-NC). Synthesis & Reactivity:

  • The isocyano derivative (C11H8N2) is synthesized via stereospecific pathways, leveraging its electron-deficient triple bond for cycloadditions. In contrast, the nitro group in this compound facilitates nucleophilic attacks due to its electron-withdrawing nature . Spectral Data:
  • 13C-NMR: The isocyano carbon resonates at δ ~144–150 ppm, overlapping with nitro groups but distinguishable via coupling patterns .
Property This compound 3-[(Z)-2-Isocyanoethenyl]-1H-Indole
Functional Group -NO2 -NC
Molecular Formula C10H8N2O2 C11H8N2
Reactivity Electrophilic substitution Cycloaddition reactions

Substituent Variant: 3-Ethyl-1H-Indole

Structural Difference : The nitroethenyl group is replaced with an ethyl (-CH2CH3) group.
Synthesis & Applications :

  • Synthesized via Friedel-Crafts alkylation, 3-ethyl-indole lacks the conjugation and electron-withdrawing effects of the nitroethenyl group. It is primarily used in fragrance and dye industries .
    Spectral Data :
  • 1H-NMR : The ethyl group in 3-ethyl-indole shows signals at δ ~1.3–1.5 (CH3) and δ ~2.6–2.8 (CH2), absent in nitroethenyl analogs .
Property This compound 3-Ethyl-1H-Indole
Substituent -CH=CH-NO2 (Z) -CH2CH3
Key Spectral Feature δ 147.14 (C-NO2) δ 1.3–1.5 (CH3)
Application Antifungal agents Fragrance intermediates

Research Findings and Implications

  • Reactivity: The Z-nitroethenyl group enhances electrophilicity, enabling regioselective attacks in multicomponent reactions, unlike ethyl or isocyano derivatives .
  • Biological Activity: Nitro groups in indole derivatives often correlate with antimicrobial properties, whereas ethyl or isocyano analogs lack this bioactivity .
  • Synthetic Flexibility : The nitro group’s electron-withdrawing nature stabilizes transition states in cyclizations, a feature absent in simpler substituents like ethyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.